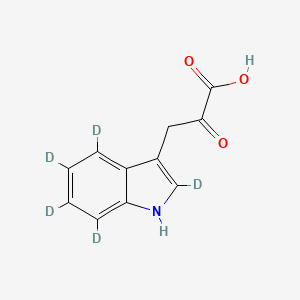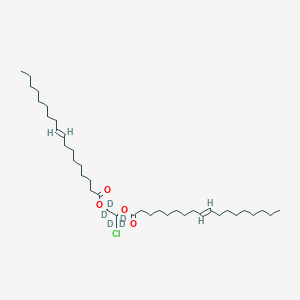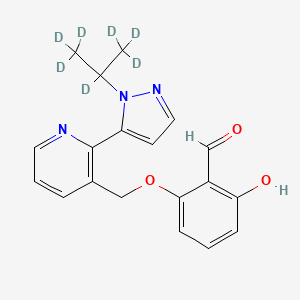
Voxelotor-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Voxelotor-d7 is a deuterated analog of voxelotor, a hemoglobin S polymerization inhibitor used primarily in the treatment of sickle cell disease. This compound is designed to increase the stability and efficacy of voxelotor by replacing hydrogen atoms with deuterium, which can slow down metabolic degradation and enhance the drug’s pharmacokinetic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of voxelotor-d7 involves the incorporation of deuterium into the voxelotor molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions and the use of deuterated reagents in the synthesis process. The specific synthetic route and reaction conditions depend on the desired level of deuteration and the availability of deuterated starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to confirm the incorporation of deuterium and the overall quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Voxelotor-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic processing and therapeutic action .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, with factors such as temperature, pH, and solvent choice playing crucial roles .
Major Products Formed: The major products formed from the reactions of this compound include its metabolites, which are typically more polar and water-soluble than the parent compound. These metabolites are excreted from the body through renal and hepatic pathways .
Wissenschaftliche Forschungsanwendungen
Voxelotor-d7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the effects of deuteration on drug metabolism and pharmacokinetics. In biology, this compound is employed in research on hemoglobinopathies and other blood disorders. In medicine, it is used in clinical trials to evaluate its efficacy and safety in treating sickle cell disease. In industry, this compound is utilized in the development of new therapeutic agents and drug delivery systems .
Wirkmechanismus
Voxelotor-d7 exerts its effects by inhibiting the polymerization of hemoglobin S, which is responsible for the sickling of red blood cells in sickle cell disease. It binds reversibly to hemoglobin, forming a covalent bond with the N-terminal valine of the α-chain. This binding results in an allosteric modification of hemoglobin, stabilizing its oxygenated state and preventing polymerization. By increasing hemoglobin’s affinity for oxygen, this compound reduces the occurrence of vaso-occlusive crises and improves overall blood flow .
Vergleich Mit ähnlichen Verbindungen
Voxelotor-d7 is unique among hemoglobin S polymerization inhibitors due to its deuterated structure, which enhances its stability and pharmacokinetic properties. Similar compounds include voxelotor, hydroxyurea, L-glutamine, and crizanlizumab. While these compounds also target sickle cell disease, this compound’s deuterated nature provides distinct advantages in terms of metabolic stability and efficacy .
List of Similar Compounds:- Voxelotor
- Hydroxyurea
- L-glutamine
- Crizanlizumab
This compound stands out due to its innovative approach to improving drug stability and therapeutic outcomes in sickle cell disease treatment.
Eigenschaften
Molekularformel |
C19H19N3O3 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-[[2-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pyrazol-3-yl]pyridin-3-yl]methoxy]-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)22-16(8-10-21-22)19-14(5-4-9-20-19)12-25-18-7-3-6-17(24)15(18)11-23/h3-11,13,24H,12H2,1-2H3/i1D3,2D3,13D |
InChI-Schlüssel |
FWCVZAQENIZVMY-GYDXGMDDSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O |
Kanonische SMILES |
CC(C)N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



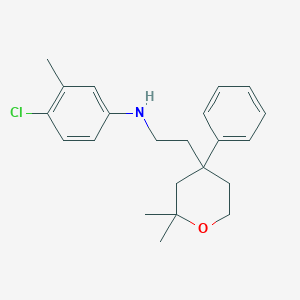

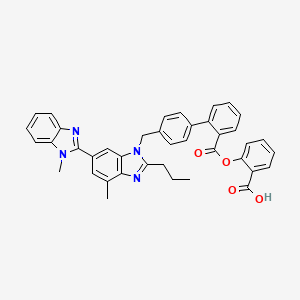
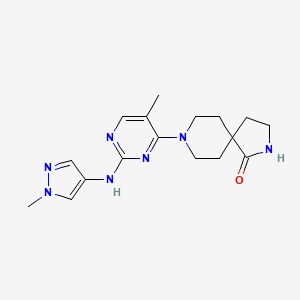
![(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12374288.png)

![3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one](/img/structure/B12374291.png)
![Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate](/img/structure/B12374298.png)

![[(4S)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol](/img/structure/B12374305.png)

